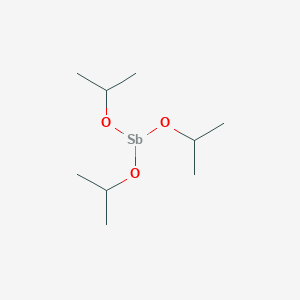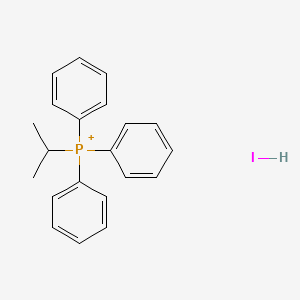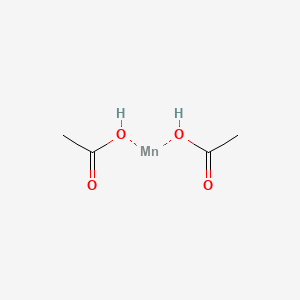
Manganese(2+) diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(II) acetate is a chemical compound with the formula Mn(CH₃CO₂)₂·(H₂O)n, where n can be 0, 2, or 4. It appears as white or pale pink crystals and is commonly used as a catalyst and fertilizer . This compound is known for its solubility in water, methanol, and acetic acid, making it versatile for various applications .
Métodos De Preparación
Manganese(II) acetate can be synthesized through several methods:
Synthetic Routes: One common method involves reacting manganese(II,III) oxide (Mn₃O₄) or manganese(II) carbonate (MnCO₃) with acetic acid (CH₃COOH). The reactions are as follows
Industrial Production: Industrially, manganese(II) acetate is produced by reacting glacial acetic acid with electrolytic manganese.
Análisis De Reacciones Químicas
Manganese(II) acetate undergoes various chemical reactions:
Oxidation: It can be oxidized to manganese(III) acetate, which is a potent oxidizing agent used in organic synthesis.
Reduction: Manganese(II) acetate can be reduced to manganese metal under specific conditions.
Substitution: It can participate in substitution reactions where the acetate ligands are replaced by other ligands.
Common Reagents and Conditions: Typical reagents include acetic acid, and conditions often involve heating and the presence of catalysts.
Major Products: Products of these reactions include manganese oxides, manganese(III) acetate, and various manganese complexes.
Aplicaciones Científicas De Investigación
Manganese(II) acetate has a wide range of applications in scientific research:
Biology: Manganese(II) acetate is used in the preparation of manganese-based catalysts for biological studies.
Medicine: It is explored for its potential in drug delivery systems and as a contrast agent in imaging techniques.
Industry: The compound is used in the fabrication of electrodes for high-performance lithium-ion batteries and in the production of thin films for electronic devices
Mecanismo De Acción
The mechanism of action of manganese(II) acetate involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons in oxidation-reduction reactions, thereby accelerating the reaction rates. The molecular targets include organic substrates that undergo oxidation or reduction, and the pathways involve the formation of intermediate complexes that lead to the final products .
Comparación Con Compuestos Similares
Manganese(II) acetate can be compared with other similar compounds:
Manganese(II) chloride (MnCl₂): Unlike manganese(II) acetate, manganese(II) chloride is more soluble in water and is commonly used in the preparation of other manganese compounds.
Manganese(II) sulfate (MnSO₄): This compound is widely used in agriculture as a soil supplement and has different solubility properties compared to manganese(II) acetate.
Zinc acetate (Zn(CH₃CO₂)₂): Zinc acetate shares similar solubility properties with manganese(II) acetate but is used more frequently in medicinal applications.
Manganese(II) acetate stands out due to its specific catalytic properties and its role in the synthesis of advanced materials for various applications.
Propiedades
Fórmula molecular |
C4H8MnO4 |
|---|---|
Peso molecular |
175.04 g/mol |
Nombre IUPAC |
acetic acid;manganese |
InChI |
InChI=1S/2C2H4O2.Mn/c2*1-2(3)4;/h2*1H3,(H,3,4); |
Clave InChI |
VQWQYXBWRCCZGX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


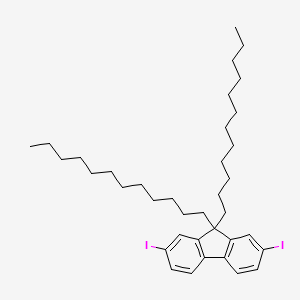
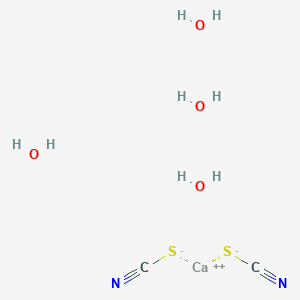
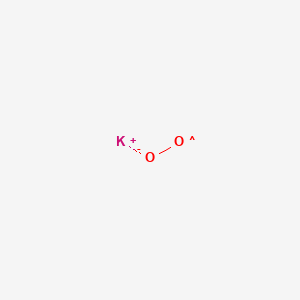


![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)



